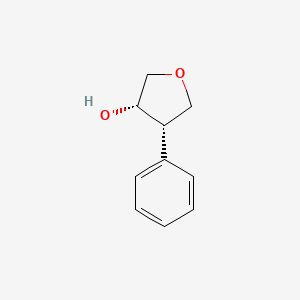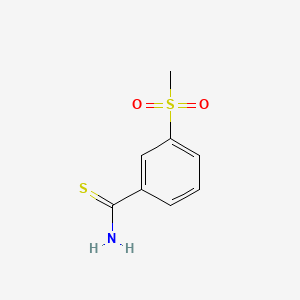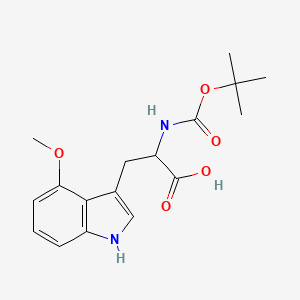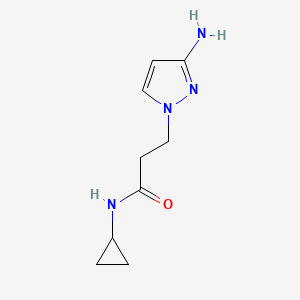
cis-4-Phenyltetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyloxolan-3-ol is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a phenyl group attached to the fourth carbon of the oxolane ring and a hydroxyl group attached to the third carbon. The presence of both aromatic and hydroxyl functionalities makes it an interesting molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyloxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of 4-phenyl-1,3-butanediol under acidic conditions. This reaction typically uses sulfuric acid or hydrochloric acid as a catalyst and is carried out at elevated temperatures to facilitate the formation of the oxolane ring.
Another method involves the reduction of 4-phenyloxolan-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process selectively targets the carbonyl group, converting it into a hydroxyl group and yielding 4-phenyloxolan-3-ol.
Industrial Production Methods
In an industrial setting, the production of 4-phenyloxolan-3-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the cyclization process. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Phenyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-phenyloxolan-3-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group into a chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Phenyloxolan-3-one
Reduction: 4-Phenyloxolan-3-amine
Substitution: 4-Phenyloxolan-3-chloride
Scientific Research Applications
4-Phenyloxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: 4-Phenyloxolan-3-ol is used in the production of polymers, resins, and other materials with desirable physical and chemical properties.
Mechanism of Action
The mechanism of action of 4-phenyloxolan-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The hydroxyl group can form hydrogen bonds with active site residues, while the phenyl group can engage in π-π interactions with aromatic amino acids. These interactions can alter the conformation and function of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Phenyloxolan-3-ol can be compared with other similar compounds, such as:
4-Phenyloxolan-2-ol: Differing in the position of the hydroxyl group, this compound exhibits distinct reactivity and biological activity.
4-Phenyloxolan-3-one: The ketone analog of 4-phenyloxolan-3-ol, which lacks the hydroxyl group and has different chemical properties.
4-Phenyl-1,3-butanediol: A precursor in the synthesis of 4-phenyloxolan-3-ol, this diol has two hydroxyl groups and different reactivity.
Properties
CAS No. |
794513-09-0 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(3S,4S)-4-phenyloxolan-3-ol |
InChI |
InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChI Key |
DMERZAYEXRFPAW-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)

